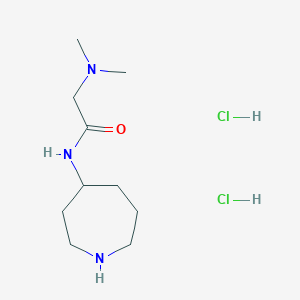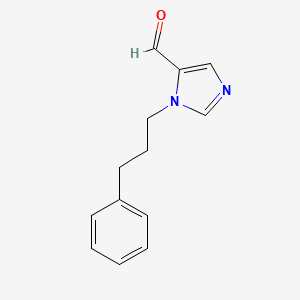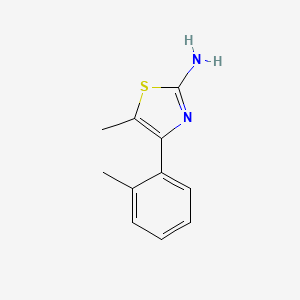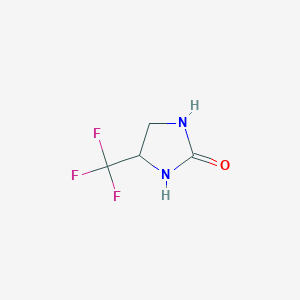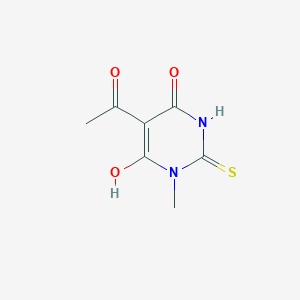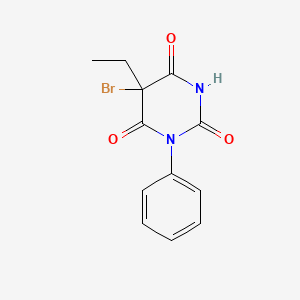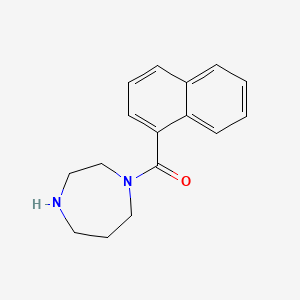
1-(Naphthalene-1-carbonyl)-1,4-diazepane
Übersicht
Beschreibung
Naphthalene-1-carbonyl compounds are a class of organic compounds that contain a naphthalene ring (a type of polycyclic aromatic hydrocarbon) attached to a carbonyl group . They are used in various fields, including medicinal chemistry and materials science .
Molecular Structure Analysis
Naphthalene-1-carbonyl compounds have a naphthalene ring attached to a carbonyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
Naphthalene-1-carbonyl compounds can participate in various chemical reactions, depending on their specific structure and the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene-1-carbonyl compounds can vary depending on their specific structure . These properties can include melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Derivatization Reagent in Analysis
1-(Naphthalene-1-carbonyl)-1,4-diazepane has been used as a derivatization reagent in the analysis of short-chained dodecyl alcohol ethoxylates and dodecyl alcohol . This application involves solid-phase extraction combined with dispersive liquid-liquid micro extraction method .
Fluorescent Labeling Reagent
This compound has been used as a fluorescent labeling reagent in the determination of T-2 and HT-2 toxins . This application involves the use of high-performance liquid chromatography (HPLC) with fluorescence detection .
Arndt-Eistert Synthesis
1-(Naphthalene-1-carbonyl)-1,4-diazepane has been used in the Arndt-Eistert synthesis . This synthesis involves the presence of trimethylsilyldiazomethane .
Preparation of 2-Ethyl-1-Pentyl-3-(1-Naphthoyl)Indole
This compound has been used in the preparation of 2-ethyl-1-pentyl-3-(1-naphthoyl)indole . This is a specific synthetic application of the compound .
Synthesis of JWH Derivatives
1-(Naphthalene-1-carbonyl)-1,4-diazepane plays a crucial role in the synthesis of JWH derivatives . JWH derivatives are a large family of synthetic cannabinoids .
Synthesis of Steroidal Alkaloids
This compound has found applications in the synthesis of steroidal alkaloids . Steroidal alkaloids are a class of alkaloids featuring a steroidal nucleus .
Synthesis of Anti-Inflammatory Drug Indomethacin
1-(Naphthalene-1-carbonyl)-1,4-diazepane has been used in the synthesis of the anti-inflammatory drug indomethacin . Indomethacin is a nonsteroidal anti-inflammatory drug commonly used to reduce fever, pain, stiffness, and swelling .
Synthesis of Anesthetic Ketamine
This compound has been used in the synthesis of the anesthetic ketamine . Ketamine is a medication primarily used for starting and maintaining anesthesia .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl(naphthalen-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-11-4-9-17-10-12-18)15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,17H,4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZOEIYGROZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalene-1-carbonyl)-1,4-diazepane | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

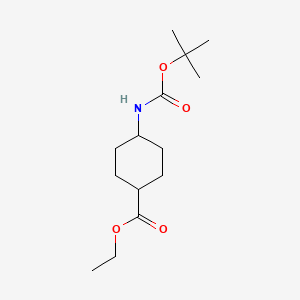
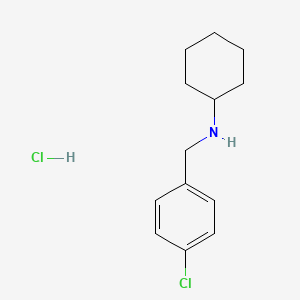
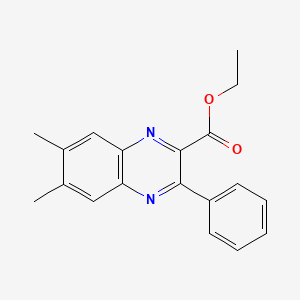
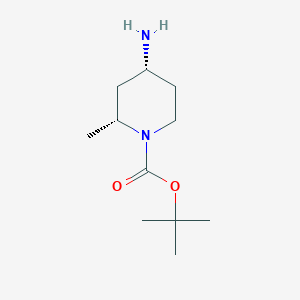

![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)

